N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride
Overview
Description
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride are the Histaminergic Receptor (H3R) and Dopaminergic Receptors (D2R and D3R) . These receptors play a crucial role in the central nervous system, with the dopaminergic receptors being closely related to reward and addiction pathways .
Mode of Action
This compound interacts with its targets by acting as a ligand for the H3R, D2R, and D3R receptors . It binds to these receptors, influencing their activity. The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the dopaminergic and histaminergic pathways. By interacting with the D2R and D3R receptors, it influences the levels of dopamine in the synaptic cleft . Its interaction with the H3R can also affect histamine levels, although the exact effects on these pathways and their downstream effects are still being studied.
Result of Action
The compound has been shown to have a protective effect on a cocaine model of dopamine-induced neurotoxicity using SH-SY5Y cell line culture . When incubated with cocaine, it ameliorates cocaine-induced neurotoxicity . This suggests that the compound may play a promising role in preventing cocaine-induced neurotoxicity .
Biochemical Analysis
Biochemical Properties
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic receptors, particularly D2 and D3 receptors, which are abundant in the central nervous system . These interactions suggest that the compound may influence neurotransmission and neurochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can modulate dopamine levels, thereby affecting neurotransmitter release and synaptic plasticity . Additionally, it may impact gene expression related to dopaminergic signaling, leading to changes in cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with dopaminergic receptors. By acting as a ligand for D2 and D3 receptors, it can either inhibit or activate these receptors, depending on the context . This interaction can lead to alterations in downstream signaling pathways, enzyme activity, and gene expression, ultimately influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit neuroprotective effects, while higher doses could potentially lead to toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . These interactions highlight its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles or compartments within the cell . This localization is crucial for its interaction with biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride typically involves the following steps:
Formation of 2,3-dihydrobenzofuran: This is achieved by treating 2-phenoxyethanol with zinc chloride at elevated temperatures (225°C) to induce cyclization.
Alkylation: The 2,3-dihydrobenzofuran is then alkylated with an appropriate alkyl halide to introduce the ethylamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the ethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring or the ethylamine moiety.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine: Another benzofuran derivative with similar neuroprotective properties.
Benzothiophene derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is unique due to its specific interaction with both dopaminergic and histaminergic receptors, which is not commonly observed in other benzofuran derivatives. This dual activity enhances its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOUGRRZVNMMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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